7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C20H27N5O2. This compound belongs to the purine class of molecules, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a hexyl halide, followed by the introduction of a methyl group at the 3-position. The final step involves the reaction with 4-methylbenzylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process is typically scaled up in a controlled environment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[(4-methoxybenzyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-hexyl-3-methyl-8-[(4-methoxybenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
329702-61-6 |
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Molecular Formula |
C20H27N5O2 |
Molecular Weight |
369.469 |
IUPAC Name |
7-hexyl-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-6-7-12-25-16-17(24(3)20(27)23-18(16)26)22-19(25)21-13-15-10-8-14(2)9-11-15/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)(H,23,26,27) |
InChI Key |
KUUQNKBFHUALLN-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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